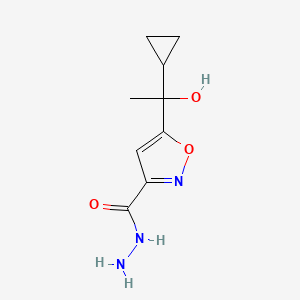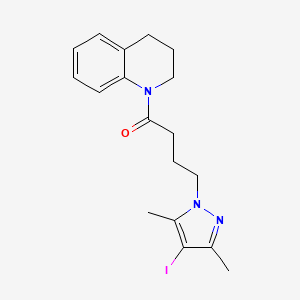![molecular formula C20H18ClN3O3 B11481099 2-[(3-chlorophenyl)amino]-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B11481099.png)
2-[(3-chlorophenyl)amino]-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Chlorophenyl)amino]-9,10-dimethoxy-4H,6H,7H-pyrimido[4,3-a]isoquinolin-4-one is a complex organic compound that belongs to the class of pyrimidoisoquinolines. This compound is characterized by its unique structure, which includes a pyrimidoisoquinoline core substituted with a 3-chlorophenylamino group and two methoxy groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chlorophenyl)amino]-9,10-dimethoxy-4H,6H,7H-pyrimido[4,3-a]isoquinolin-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidoisoquinoline core, followed by the introduction of the 3-chlorophenylamino group and methoxy groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Chlorophenyl)amino]-9,10-dimethoxy-4H,6H,7H-pyrimido[4,3-a]isoquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidoisoquinolines.
Scientific Research Applications
2-[(3-Chlorophenyl)amino]-9,10-dimethoxy-4H,6H,7H-pyrimido[4,3-a]isoquinolin-4-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a kinase inhibitor and its effects on various biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-[(3-Chlorophenyl)amino]-9,10-dimethoxy-4H,6H,7H-pyrimido[4,3-a]isoquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit kinase activity by binding to the ATP-binding site, leading to the disruption of signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: These compounds share a similar bicyclic structure and are known for their diverse biological activities.
Indole Derivatives: Indole-based compounds also exhibit a wide range of biological activities and are structurally related to pyrimidoisoquinolines.
Uniqueness
2-[(3-Chlorophenyl)amino]-9,10-dimethoxy-4H,6H,7H-pyrimido[4,3-a]isoquinolin-4-one is unique due to its specific substitution pattern and the presence of both methoxy and chlorophenylamino groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H18ClN3O3 |
|---|---|
Molecular Weight |
383.8 g/mol |
IUPAC Name |
2-(3-chloroanilino)-9,10-dimethoxy-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one |
InChI |
InChI=1S/C20H18ClN3O3/c1-26-17-8-12-6-7-24-16(15(12)10-18(17)27-2)11-19(23-20(24)25)22-14-5-3-4-13(21)9-14/h3-5,8-11H,6-7H2,1-2H3,(H,22,23,25) |
InChI Key |
WHNPQAVNLUPFCZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN3C2=CC(=NC3=O)NC4=CC(=CC=C4)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1,3-benzodioxol-5-yl)-2-[(4-methoxyphenyl)amino]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B11481029.png)
![N-{4-[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B11481032.png)
![2-[(4-chlorophenyl)sulfonyl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B11481033.png)

![4-benzyl-3-(4-chlorophenyl)-5-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B11481059.png)

![N-[4,6-dimethyl-2-(1,2-oxazol-3-yl)thieno[2,3-b]pyridin-3-yl]-3-methyl-N-(3-methylbutanoyl)butanamide](/img/structure/B11481076.png)
![Benzamide, 4-fluoro-N-[3-[2-(4-pyridinyl)ethenyl]phenyl]-](/img/structure/B11481082.png)
![8-amino-2-(methylamino)-5-oxo-6-(pyridin-3-yl)-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridine-7-carbonitrile](/img/structure/B11481088.png)
![5-nitro-N-[2-(2,2,2-trifluoroethoxy)ethyl]pyridin-2-amine](/img/structure/B11481091.png)
![2,5,6-triphenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazo[1,2-a]imidazole](/img/structure/B11481092.png)
![N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,6-dimethoxybenzamide](/img/structure/B11481107.png)
![2-Amino-5-(4-fluorophenyl)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11481113.png)
